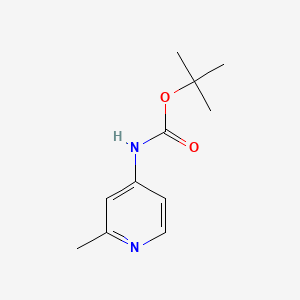

tert-butyl N-(2-methylpyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQHZAEXXBEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is the free amine, 2-methyl-4-aminopyridine.

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl N-(2-methylpyridin-4-yl)carbamate serves as an essential intermediate in synthesizing various pharmacologically active compounds. For example, it has been utilized in the development of p38 MAP kinase inhibitors, which are critical in treating inflammatory diseases and cancer .

Neuroprotective Studies

Recent studies have highlighted the potential neuroprotective effects of derivatives of this compound against neurodegenerative diseases. For instance, compounds derived from this compound have shown promise in inhibiting amyloid beta aggregation, which is associated with Alzheimer's disease .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for various enzymes, including acetylcholinesterase and β-secretase. These enzymes are crucial targets for developing treatments for Alzheimer's disease due to their roles in neurotransmitter degradation and amyloid plaque formation .

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the molecular interactions and stability of this compound. Such studies provide insights into the hydrogen bonding patterns and conformational dynamics that influence its reactivity and biological activity .

Case Study 1: Synthesis of p38 MAP Kinase Inhibitors

In a study conducted by Laufer et al., this compound was synthesized as part of a series aimed at developing potent p38 MAP kinase inhibitors. The synthesis involved using this carbamate as a starting material to create more complex structures that exhibited significant inhibitory activity against p38 MAP kinase .

Case Study 2: Neuroprotective Effects Against Amyloid Beta

A recent investigation assessed the neuroprotective properties of a compound derived from this compound in vitro and in vivo models. The results indicated that the compound could reduce cell death induced by amyloid beta, suggesting its potential use in therapeutic strategies for Alzheimer's disease .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Inhibitors | Intermediate for p38 MAP kinase inhibitors | Effective against inflammatory pathways |

| Neuroprotection | Inhibition of amyloid beta aggregation | Reduced cell death in astrocytes |

| Enzyme Inhibition | Targeting acetylcholinesterase and β-secretase | Potential therapeutic agent for Alzheimer's |

| Structural Studies | Crystallographic analysis | Insights into molecular interactions |

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylpyridin-4-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of tert-butyl carbamate-protected pyridine derivatives is evident in their diverse substituent patterns. Below is a detailed comparison of tert-butyl N-(2-methylpyridin-4-yl)carbamate with analogous compounds, highlighting substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of Pyridine-Based tert-Butyl Carbamates

Key Insights from Structural Variations

Electronic Effects :

- Halogen Substituents (e.g., Cl, F in ): Electron-withdrawing groups activate the pyridine ring for nucleophilic aromatic substitution, making these derivatives valuable for further functionalization.

- Methoxy Groups (): Electron-donating methoxy substituents improve solubility but may reduce reactivity toward electrophiles.

Steric and Functional Group Influences :

- The 2-methyl group in the title compound balances steric hindrance and metabolic stability, critical for kinase inhibitor intermediates .

- Formyl groups () offer reactive handles for bioconjugation, while dimethoxymethyl groups () act as protective motifs in complex syntheses.

Solid-State Behavior : Unlike many analogs, the title compound’s hydrogen-bonded dimeric structure () may enhance crystallinity, a desirable trait in pharmaceutical formulation.

Biological Activity

tert-butyl N-(2-methylpyridin-4-yl)carbamate is a carbamate derivative that has garnered interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound is synthesized through the reaction of 2-methyl-4-aminopyridine with di-tert-butyl dicarbonate, often utilizing triethylamine as a base in organic solvents like dichloromethane . Understanding its biological activity is crucial for exploring its applications in drug development and enzyme interaction studies.

The molecular formula of this compound is C11H15N2O2, with a molecular weight of 209.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetics.

The mechanism of action of this compound primarily involves the formation of a stable carbamate linkage with amine groups. This stability allows for selective protection during synthetic processes, particularly in peptide synthesis . The compound can undergo various reactions, including:

- Deprotection Reactions : The tert-butyl group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the free amine.

- Substitution Reactions : It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles .

Enzyme Interactions

Research indicates that this compound serves as a valuable probe for studying enzyme-substrate interactions. Its structure allows it to enhance binding affinity to certain enzymes, making it useful in biochemical assays . The presence of the pyridine ring and carbamate moiety contributes to its ability to interact with various biological targets.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized as a protecting group for amines during drug synthesis. By shielding reactive amines, it facilitates the selective modification of other functional groups without compromising the integrity of the amine . This characteristic is particularly advantageous in the development of complex pharmaceutical compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential applications of this compound:

- Inhibition Studies : Similar compounds have demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown activity against β-secretase and acetylcholinesterase, highlighting their potential role in treating Alzheimer's disease .

- Cell Viability Assays : In vitro studies involving related pyridine derivatives have assessed their protective effects on astrocytes against amyloid beta-induced toxicity. These studies suggest that modifications in the pyridine structure can influence cell viability and inflammatory responses .

- Comparative Analysis : When compared to similar compounds, such as tert-butyl (4-methylpyridin-2-yl)carbamate, this compound exhibits distinct stability and reactivity profiles that may enhance its utility in both synthetic and biological contexts .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C11H15N2O2 | Protecting group for amines |

| tert-butyl (4-methylpyridin-2-yl)carbamate | C11H15N2O2 | Similar structure; used in drug synthesis |

| tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate | C11H15FN2O2 | Fluorine substitution; different regioisomer |

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-methylpyridin-4-yl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with 2-methylpyridin-4-amine derivatives. A common approach uses tert-butyl chloroformate (Boc-Cl) as the carbamoylating agent under basic conditions (e.g., sodium hydride or potassium carbonate in anhydrous THF or DCM). Reaction monitoring via thin-layer chromatography (TLC) ensures completion . Key Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | NaH or K₂CO₃ | Facilitates carbamate linkage formation |

| Solvent | THF/DCM | Maintains anhydrous conditions |

| Temperature | 0–25°C | Minimizes side reactions |

| Reaction Time | 4–24 hours | Ensures full conversion |

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-(2-methylpyridin-4-yl)carbamate?

- Methodological Answer :

¹H/¹³C NMR : Assigns proton and carbon environments. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the pyridine ring protons resonate between 7.0–8.5 ppm .

Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ ions (e.g., m/z ~237 for C₁₁H₁₆N₂O₂).

FT-IR : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools aid in analyzing the structural and electronic properties of tert-butyl N-(2-methylpyridin-4-yl)carbamate?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps to rationalize reactivity.

- X-ray Crystallography : Programs like SHELXL or SIR97 refine crystal structures, resolving bond lengths and angles critical for understanding steric effects .

Example Data :

| Property | Calculated Value (DFT) | Experimental (X-ray) |

|---|---|---|

| C=O Bond Length | 1.21 Å | 1.23 Å |

| Pyridine Ring Planarity | ±0.02 Å deviation | Confirmed planar |

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR or in-situ IR to monitor intermediate formation. For example, incomplete Boc protection may arise from competing hydrolysis under suboptimal pH or moisture .

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify critical factors. A recent study found that excess Boc-Cl (>1.2 eq.) improves yield by 15% in polar aprotic solvents .

Q. How does tert-butyl N-(2-methylpyridin-4-yl)carbamate interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to enzymes or receptors. For pyridine-containing analogs, KD values in the µM range have been reported for kinase targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Example Results :

| Target Protein | Assay | KD (µM) | Mechanism |

|---|---|---|---|

| Kinase X | SPR | 2.5 ± 0.3 | Competitive inhibition |

| Receptor Y | ITC | 5.1 ± 1.2 | Entropy-driven |

Safety and Handling Considerations

Q. What precautions are necessary when handling tert-butyl N-(2-methylpyridin-4-yl)carbamate in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to strong acids/bases, which may cleave the carbamate group .

Data Contradictions and Resolution

Q. Why do NMR spectra of this compound sometimes show unexpected peaks, and how can these artifacts be mitigated?

- Methodological Answer :

- Impurity Analysis : Trace solvents (e.g., DMSO-d₆) or moisture may introduce extraneous signals. Dry samples over molecular sieves and use deuterated solvents with low water content (<50 ppm).

- Dynamic Effects : Rotameric equilibria of the tert-butyl group can split signals. Raising the temperature to 40°C during NMR acquisition often simplifies spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.